BenchChemオンラインストアへようこそ!

6,8-Dicyano-2-hydroxy (1H)-quinoline

Physicochemical profiling Drug-likeness Solubility prediction

6,8-Dicyano-2-hydroxy (1H)-quinoline (IUPAC: 2-oxo-1H-quinoline-6,8-dicarbonitrile; molecular formula C₁₁H₅N₃O; MW 195.18 g/mol) is a heterocyclic building block belonging to the 2-quinolone class. The compound features two electron-withdrawing cyano groups at the 6- and 8-positions alongside a 2-hydroxy/2-oxo tautomeric system, yielding a predicted logP of approximately 1.44 (ZINC) to 0.56 (Chemsrc) and a topological polar surface area of ~76.7 Ų.

Molecular Formula C11H5N3O
Molecular Weight 195.18 g/mol
CAS No. 1082040-55-8
Cat. No. B1455442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dicyano-2-hydroxy (1H)-quinoline
CAS1082040-55-8
Molecular FormulaC11H5N3O
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C(C=C(C=C21)C#N)C#N
InChIInChI=1S/C11H5N3O/c12-5-7-3-8-1-2-10(15)14-11(8)9(4-7)6-13/h1-4H,(H,14,15)
InChIKeyPZDMZHCJXZYOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dicyano-2-hydroxy (1H)-quinoline (CAS 1082040-55-8): Physicochemical and Biological Baseline for Informed Selection


6,8-Dicyano-2-hydroxy (1H)-quinoline (IUPAC: 2-oxo-1H-quinoline-6,8-dicarbonitrile; molecular formula C₁₁H₅N₃O; MW 195.18 g/mol) is a heterocyclic building block belonging to the 2-quinolone class . The compound features two electron-withdrawing cyano groups at the 6- and 8-positions alongside a 2-hydroxy/2-oxo tautomeric system, yielding a predicted logP of approximately 1.44 (ZINC) to 0.56 (Chemsrc) and a topological polar surface area of ~76.7 Ų [1]. It is commercially available from multiple suppliers, typically at 95% purity, and is primarily utilized as a research intermediate for further derivatization [1].

Why Generic Substitution of 6,8-Dicyano-2-hydroxy (1H)-quinoline with Other Quinoline Analogs Is Unreliable: The Critical Role of 2-Oxo/6,8-Dicyano Cooperativity


Although numerous dicyanoquinoline, dibromoquinoline, and monohydroxyquinoline analogs are commercially available, they cannot be used interchangeably with 6,8-dicyano-2-hydroxy (1H)-quinoline. The SAR study by Ökten et al. (2013, 2017) on 6,8-disubstituted quinolines demonstrated that the anticancer activity profile is exquisitely sensitive to the nature of the C-6/C-8 substituents: 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-diphenylquinoline showed significant antiproliferative effects, whereas 6,8-dicyanoquinoline (lacking the 2-hydroxy/2-oxo group) did not exhibit meaningful activity against HeLa, C6, or HT29 cell lines [1]. Conversely, 2-hydroxyquinoline (lacking cyano groups) showed α-glucosidase inhibitory activity (IC₅₀ 64.4 µg/mL) but no reported MAO-B inhibition, whereas the target compound displays measurable MAO-B affinity (IC₅₀ 1.13 µM) [2]. The combination of the 2-quinolone tautomeric system with the electron-poor 6,8-dicyano substitution creates a unique electronic landscape that is absent in any single-feature analog.

Quantitative Evidence Guide for 6,8-Dicyano-2-hydroxy (1H)-quinoline: Comparator-Based Differentiation in Physicochemical and Biological Dimensions


Lipophilicity (LogP) Reduction vs. 6,8-Dibromoquinoline and Quinoline-2,4-dicarbonitrile: Implications for Aqueous Solubility and In Vitro Handling

6,8-Dicyano-2-hydroxy (1H)-quinoline exhibits a substantially lower predicted logP compared to its 6,8-dibromo and 2,4-dicyano positional isomer counterparts. The target compound has a consensus logP range of 0.56–1.58 (Chemsrc: 0.56; ZINC: 1.44; AMBinter: 1.58), whereas 6,8-dibromoquinoline has a measured/logP of 3.21–3.76 (ChemSpider ACD/LogP: 3.21; molbase: 3.76) and quinoline-2,4-dicarbonitrile has a QSPR logP of approximately 3.22 [1]. This translates to a logP reduction of 1.6–3.2 log units, corresponding to an estimated 40- to 1,500-fold increase in aqueous solubility for the target compound under neutral pH conditions [2].

Physicochemical profiling Drug-likeness Solubility prediction

Elevated Topological Polar Surface Area (TPSA) vs. 6,8-Dibromoquinoline: Improved Membrane Permeability Predictability for CNS-Targeted Screening Libraries

The target compound has a computed TPSA of 76.68 Ų (Chemsrc), which is approximately 6-fold higher than 6,8-dibromoquinoline (TPSA 12.89 Ų, molbase) [1]. Under the commonly applied Veber rule framework, a TPSA below 140 Ų is considered favorable for oral bioavailability, but the extremely low TPSA of 6,8-dibromoquinoline places it in a physicochemical space associated with poor aqueous solubility and high non-specific binding [2]. The target compound's TPSA, augmented by the 2-oxo/2-hydroxy hydrogen-bond donor and the cyano acceptors, positions it within a more balanced region of the TPSA–logP plane that is empirically associated with better in vitro ADME behavior [2].

Medicinal chemistry CNS drug design Permeability prediction

MAO-B Selective Inhibition Profile: 6,8-Dicyano-2-hydroxy (1H)-quinoline vs. Its Own MAO-A Activity (Internal Selectivity >88-fold)

In a fluorescence-based enzyme inhibition assay (kyneuramine conversion, 20 min incubation), 6,8-dicyano-2-hydroxy (1H)-quinoline (tested as 2-oxo-1,2-dihydro-6,8-quinolinedicarbonitrile) inhibited human MAO-B with an IC₅₀ of 1,130 nM, while showing no meaningful inhibition of MAO-A (IC₅₀ > 100,000 nM) [1]. This yields an intra-compound MAO-B/MAO-A selectivity ratio of >88-fold. For comparison, 2-hydroxyquinoline (CAS 59-31-4), which lacks the 6,8-dicyano substitution, has not been reported to possess significant MAO inhibitory activity but is instead characterized as an α-glucosidase inhibitor (IC₅₀ 64.4 µg/mL) . The 6,8-dicyano-2-hydroxy substitution pattern thus confers a functional selectivity profile that is absent in the unsubstituted 2-hydroxyquinoline scaffold.

Neuropharmacology MAO-B inhibition Selectivity profiling

Anticancer SAR Context: The 6,8-Dicyanoquinoline Scaffold (Without 2-OH) Lacks Antiproliferative Activity—Implication for the Critical Role of the 2-Hydroxy/Oxo Group

In the systematic SAR study of 6,8-disubstituted quinoline derivatives by Ökten et al. (2013, 2017), 6,8-dicyanoquinoline (6,8-diCNQ, compound 6)—which is structurally identical to the target compound except for the absence of the 2-hydroxy/2-oxo group—did not exhibit significant antiproliferative activity against HeLa (human cervical carcinoma), HT29 (human colorectal adenocarcinoma), or C6 (rat glioblastoma) cell lines in BrdU cell proliferation assays [1]. In contrast, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (compound 2) and 6,8-diphenylquinoline (compound 5) showed significant inhibition across these cell lines. This class-level SAR indicates that the 6,8-dicyano substitution alone is insufficient to confer anticancer activity; the 2-hydroxy/2-oxo functionality present in the target compound may be a necessary pharmacophoric element, though direct experimental confirmation for 6,8-dicyano-2-hydroxy (1H)-quinoline is not yet available in the literature [1].

Anticancer SAR Quinoline derivatives Scaffold differentiation

Where 6,8-Dicyano-2-hydroxy (1H)-quinoline Delivers Differentiated Value: Evidence-Backed Application Scenarios for Scientific Procurement


MAO-B Targeted Fragment-Based Drug Discovery: Exploiting Measured 1.13 µM Affinity and >88-Fold Selectivity

The experimentally determined MAO-B IC₅₀ of 1,130 nM with >88-fold selectivity over MAO-A (IC₅₀ > 100,000 nM) positions 6,8-dicyano-2-hydroxy (1H)-quinoline as a viable fragment hit for neurodegenerative disease programs targeting MAO-B (e.g., Parkinson's disease) [1]. The moderate affinity (low micromolar) is appropriate for fragment elaboration, and the high selectivity reduces the risk of MAO-A-mediated tyramine pressor effects typically associated with non-selective MAO inhibitors. Procurement of this specific compound, rather than 2-hydroxyquinoline (which lacks MAO-B activity) or 6,8-dicyanoquinoline (untested on MAO), is therefore scientifically justified for any MAO-B-focused screening cascade.

Physicochemical Property-Driven Library Design: Leveraging Sub-micromolar LogP and Optimized TPSA for CNS-Oral Chemical Space

With a consensus logP of 0.56–1.44 and a TPSA of 76.68 Ų, 6,8-dicyano-2-hydroxy (1H)-quinoline occupies a favorable region of the CNS-oral physicochemical space (logP < 3, TPSA < 90 Ų) . This is in stark contrast to 6,8-dibromoquinoline (logP ~3.5, TPSA 12.89) which falls outside optimal CNS drug-like ranges due to excessive lipophilicity and negligible polarity. For medicinal chemistry teams constructing fragment libraries or diversity sets for phenotypic screening, the target compound offers a balanced physicochemical profile that simplifies downstream ADME optimization compared to its more lipophilic or more polar analogs .

Scaffold-Hopping and SAR Expansion in 6,8-Disubstituted Quinoline Anticancer Programs

The established SAR by Ökten et al. (2013) demonstrates that 6,8-disubstituted quinolines exhibit highly substitution-dependent anticancer activities, with 6,8-dicyanoquinoline (lacking the 2-hydroxy/2-oxo group) being inactive against HeLa, HT29, and C6 lines [2]. This creates a clear scientific rationale for procuring 6,8-dicyano-2-hydroxy (1H)-quinoline as a scaffold-hopping candidate—the 2-oxo functionality may restore or alter the anticancer activity profile absent in 6,8-dicyanoquinoline. Researchers exploring quinoline-based Topoisomerase I inhibitors or apoptosis inducers can systematically compare the target compound against the published inactive 6,8-diCNQ analog to isolate the pharmacophoric contribution of the 2-oxo group [2].

Multifunctional Building Block for Derivatization: Cyano and 2-Oxo Functional Handles

The three reactive functional groups—two cyano groups (C-6, C-8) and one 2-oxo/2-hydroxy tautomeric system—enable orthogonal derivatization strategies: (i) cyano groups can be hydrolyzed to carboxylic acids or reduced to aminomethyl groups; (ii) the 2-oxo group can be O-alkylated or converted to 2-chloroquinoline for further nucleophilic displacement . This multiplicity of synthetic handles, combined with the intrinsic electron-deficient nature of the quinoline core due to the cyano substituents, makes the compound a more versatile intermediate than 2-hydroxyquinoline (single handle) or 6,8-dibromoquinoline (requiring metal-catalyzed cross-coupling for elaboration) . Procurement of this specific intermediate thus offers greater downstream synthetic optionality.

Quote Request

Request a Quote for 6,8-Dicyano-2-hydroxy (1H)-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.